Methyl methyl[(4-methylphenyl)sulfonyl]carbamate
Description
Methyl methyl[(4-methylphenyl)sulfonyl]carbamate (IUPAC name: Methyl N-[(4-methylphenyl)sulfonyl]carbamate) is a sulfonamide-derived carbamate. It is structurally characterized by a methyl carbamate group (-O(CO)NCH₃) attached to a sulfonyl moiety (-SO₂-) linked to a 4-methylphenyl ring. This compound is also known by alternative names, including N-(p-Tosyl)carbamic Acid Methyl Ester and Methyl N-(p-Toluenesulfonyl)carbamate .
Properties
IUPAC Name |
methyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-8-4-6-9(7-5-8)16(13,14)11(2)10(12)15-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFZTGPTWQRQQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340247 | |
| Record name | Methyl methyl[(4-methylphenyl)sulfonyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32258-50-7 | |
| Record name | Methyl methyl[(4-methylphenyl)sulfonyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl methyl[(4-methylphenyl)sulfonyl]carbamate typically involves the reaction of methyl isocyanate with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and high production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Methyl methyl[(4-methylphenyl)sulfonyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with carbamate groups.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of methyl methyl[(4-methylphenyl)sulfonyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This makes it a potential candidate for the development of enzyme inhibitors.
Comparison with Similar Compounds
Structural Analogues
Asulam (Methyl[(4-aminophenyl)sulfonyl]carbamate)
- Structural Difference: Asulam substitutes the 4-methyl group with a 4-amino (-NH₂) group on the phenyl ring.
- Synthesis : Prepared via base-catalyzed hydrolysis of methyl[(4-acetamidophenyl)sulfonyl]carbamate .
- Application : A systemic herbicide used in sugarcane, citrus, and gramineous crops .
- Key Property: The amino group enhances water solubility compared to the methyl-substituted analogue, improving foliar absorption .
Ethyl N-[(4-methylbenzenesulfonyl)methyl]carbamate
- Structural Difference : Incorporates an ethyl carbamate group and a methylene bridge (-CH₂-) between the sulfonyl and carbamate moieties.
Benomyl (Methyl (1-((butylamino)carbonyl)-1H-benzimidazol-2-yl)carbamate)
- Structural Difference: Replaces the sulfonyl-phenyl group with a benzimidazole ring and butylamino carbonyl group.
- Application : Broad-spectrum fungicide targeting microtubule assembly in fungi .
- Key Property : The benzimidazole ring confers antifungal activity, unlike sulfonamide carbamates, which often target carbonic anhydrases .
Functional Group Variants
Methyl (4-Sulfamoylphenyl) Phenylphosphonate
- Structural Difference : Replaces the carbamate with a phosphonate group (-PO₃).
- Synthesis : Synthesized via reaction of phenylphosphonic dichloride with 4-hydroxybenzenesulfonamide .
- Application : Inhibitor of human carbonic anhydrases, highlighting the role of phosphonate groups in enzyme inhibition .
Fentanyl Methyl Carbamate
- Structural Difference : A pharmaceutical carbamate with a phenethylpiperidine backbone.
- Application : Analgesic derivative of fentanyl, demonstrating carbamates’ versatility in drug design .
Crystal Packing and Stability
- Crystal structures of related sulfonamides (e.g., 4-((((4-methylphenyl)sulfonyl)amino)methyl)cyclohexanecarboxylic acid) reveal chair conformations in cyclohexyl rings and intermolecular hydrogen bonding, which stabilize the lattice .
- The methyl group in Methyl methyl[(4-methylphenyl)sulfonyl]carbamate may induce steric effects, altering packing efficiency compared to amino or hydroxyl-substituted analogues .
Biological Activity
Methyl methyl[(4-methylphenyl)sulfonyl]carbamate, also known as Methyl N-[(4-methylphenyl)sulfonyl]carbamate, is a synthetic compound belonging to the carbamate family. Its unique structure, characterized by a sulfonyl group attached to a methyl carbamate moiety, has garnered interest for its potential biological activities, particularly in the pharmaceutical sector. This article provides a comprehensive overview of its biological activity, including detailed research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure can be depicted as follows:
This compound is notable for its sulfonyl substitution, which influences its biological activity and interactions with various biomolecules.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity, particularly against Helicobacter pylori, a bacterium associated with several gastrointestinal disorders. The compound's mechanism of action involves the inhibition of specific enzymes essential for bacterial survival, making it a candidate for further pharmaceutical development .
Enzyme Inhibition
The compound has been studied for its interactions with various biological targets, especially enzymes involved in metabolic pathways. Its ability to inhibit certain enzymes positions it as a valuable tool for exploring enzyme kinetics and mechanisms.
Comparative Analysis with Similar Compounds
To contextualize its biological activity, the following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl N-[(4-methylphenyl)sulfonylamino]carbamate | C10H13N2O4S | Contains an amino group; differing biological activity |
| Ethyl [(4-methylphenyl)sulfonyl]carbamate | C11H15NO4S | Ethyl group instead of methyl; explored for diabetes treatment |
| Methyl [(4-chlorophenyl)sulfonyl]carbamate | C10H10ClNO4S | Chlorine substitution; differing pharmacological properties |
This compound stands out due to its specific efficacy against Helicobacter pylori, which is not uniformly observed in other similar compounds.
Study on Antimicrobial Efficacy
In a controlled study, researchers evaluated the efficacy of this compound against H. pylori. The study utilized both in vitro and in vivo models to assess the compound's antibacterial properties. Results indicated that the compound effectively reduced bacterial load in infected models, demonstrating potential as an antimicrobial agent.
Pharmacokinetic Studies
Pharmacokinetic evaluations have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary findings suggest favorable bioavailability and metabolic stability, which are critical for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing methyl methyl[(4-methylphenyl)sulfonyl]carbamate, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves reacting methyl isocyanate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Conduct the reaction at room temperature to maximize yield and purity . Post-synthesis, use column chromatography or recrystallization (e.g., with ethyl acetate/hexane) to isolate the product. Confirm purity via HPLC (>98%) or -NMR (absence of extraneous peaks at δ 2.4–3.1 ppm for methyl groups) .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer : Classified under GHS Warning (H319: Causes eye irritation; H335: May cause respiratory irritation). Always use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap and water. Store at -20°C in airtight containers to prevent degradation .
Q. How can researchers distinguish this compound from structurally similar carbamates?
- Methodological Answer : Use spectroscopic techniques:
- IR : Look for carbonyl (C=O) stretch at ~1700–1750 cm and sulfonyl (S=O) stretches at ~1150–1350 cm.
- -NMR : Key peaks include δ 2.4 (s, 3H, Ar-CH), δ 3.2 (s, 3H, N-CH), and δ 3.8 (s, 3H, O-CH) .
- Mass Spec : Molecular ion peak at m/z 243.28 (CHNOS) .
Advanced Research Questions
Q. How can enzyme inhibition studies be designed using this compound?
- Methodological Answer : The sulfonyl group interacts with amino acid residues (e.g., lysine or arginine) in enzyme active sites. Design assays using:
- Kinetic Analysis : Measure (inhibition constant) via Lineweaver-Burk plots.
- Docking Simulations : Use software like AutoDock Vina to model interactions with target enzymes (e.g., acetylcholinesterase). Validate with site-directed mutagenesis .
Q. What experimental strategies resolve contradictions in solubility versus reactivity for this compound?
- Methodological Answer : While the compound is stable in organic solvents (e.g., DCM, THF), its limited aqueous solubility complicates biological assays. Strategies:
- Co-solvent Systems : Use ≤5% DMSO in buffer to enhance solubility without denaturing proteins.
- Prodrug Modification : Introduce hydrophilic groups (e.g., phosphate esters) temporarily, which hydrolyze in vivo .
Q. How can reaction yields be optimized for industrial-scale synthesis without compromising purity?
- Methodological Answer : Transition from batch to continuous flow processes:
- Automated Reactors : Maintain precise control of temperature (20–25°C) and reactant stoichiometry (1:1.05 molar ratio of methyl isocyanate to sulfonyl chloride).
- In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters dynamically .
Q. What computational methods predict the environmental persistence or toxicity of this compound?
- Methodological Answer : Use EPA’s EPI Suite™ to estimate biodegradation (BIOWIN model) and bioaccumulation (BCFBAF model). For toxicity, apply QSAR models (e.g., TOPKAT) to predict LC in aquatic organisms. Cross-reference with experimental data from Daphnia magna acute toxicity tests .
Q. How does substituting the 4-methylphenyl group alter biological activity?
- Methodological Answer : Compare analogs via SAR studies:
- Electron-Withdrawing Groups (e.g., -Cl in methyl [(4-chlorophenyl)sulfonyl]carbamate): Increase enzyme affinity (lower ) but reduce solubility.
- Bulkier Groups (e.g., ethyl in ethyl [(4-methylphenyl)sulfonyl]carbamate): May sterically hinder target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
